![molecular formula C16H13N3O2S B5680785 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. In
Mécanisme D'action
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition leads to the depletion of these cells. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide inhibits BMI-1 by binding to a specific site on the protein, thereby preventing its activity.
Biochemical and Physiological Effects:
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of genes that are involved in cancer cell growth and survival. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable, which makes it suitable for use in a variety of assays. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is also highly specific for BMI-1, which makes it a valuable tool for studying the role of this protein in cancer biology. However, N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in certain assays. In addition, N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are a number of future directions for research on N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. Additionally, the combination of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide with other cancer therapies is an area of active research, as this compound has been shown to enhance the effectiveness of certain chemotherapy drugs. Finally, the development of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide as a therapeutic agent for the treatment of cancer is an area of active research, as this compound has shown promising results in preclinical studies.
Méthodes De Synthèse
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves the reaction of 2-aminobenzofuran with 3-pyridinemethanol in the presence of a base to form an intermediate compound. This intermediate is then reacted with carbon disulfide to form the carbonothioyl group, which is then reacted with isopropyl chloroformate to form the final product.
Applications De Recherche Scientifique
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for the initiation and progression of many types of cancer. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(14-8-12-5-1-2-6-13(12)21-14)19-16(22)18-10-11-4-3-7-17-9-11/h1-9H,10H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNEENPQLJWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-carbonyl)-1-[(pyridin-3-YL)methyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)
![benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5680707.png)
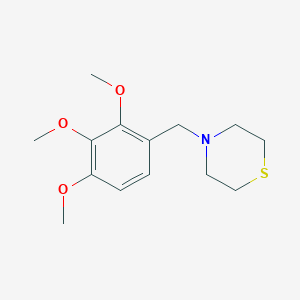
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5680725.png)
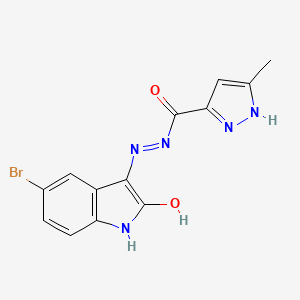
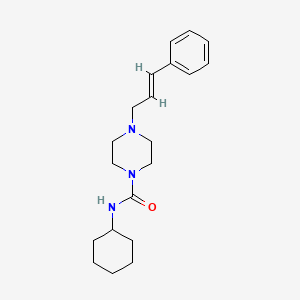
![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)
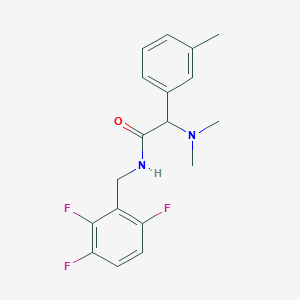
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)
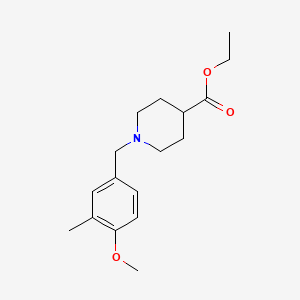
![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)